molecular formula C25H27N5O B2809401 N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide CAS No. 2097902-38-8

N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide

Cat. No. B2809401
CAS RN: 2097902-38-8
M. Wt: 413.525
InChI Key: IVBVSXWHYOPXEJ-UHFFFAOYSA-N
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Description

The compound “N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a cyclopenta[c]pyridazin-3-yl group, a pyridin-2-yl group, and a piperidine-4-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The cyclopenta[c]pyridazin-3-yl group, for example, is a fused ring system with both aromatic and aliphatic characteristics . The benzyl and pyridin-2-yl groups are aromatic, while the piperidine-4-carboxamide group contains a secondary amide functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Inhibitors of Farnesyl Protein Transferase

Compounds related to the query show potential as inhibitors of farnesyl protein transferase (FPT), a key enzyme in the post-translational modification of proteins involved in cell signaling. Mallams et al. (1998) synthesized various derivatives to explore structure-activity relationships of FPT inhibitors, finding that certain analogues exhibited improved pharmacokinetics and potent FPT inhibition in vitro, along with excellent oral bioavailability and antitumor efficacy in animal models Mallams et al., 1998.

Anti-tubercular Agents

Srinivasarao et al. (2020) designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. Their studies showed significant activity against Mycobacterium tuberculosis H37Ra, indicating the potential of these compounds in shortening TB therapy Srinivasarao et al., 2020.

Potential Antipsychotic Agents

Research on heterocyclic carboxamides, analogous to the query compound, demonstrates their application as potential antipsychotic agents. Norman et al. (1996) evaluated a series of heterocyclic analogues for their binding to dopamine and serotonin receptors, finding two derivatives with potent in vivo activities comparable to known antipsychotics, but with reduced side effects Norman et al., 1996.

Rho Kinase Inhibitors

Wei et al. (2016) established a scalable synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor with potential applications in treating central nervous system disorders. This showcases the relevance of similar compounds in therapeutic development Wei et al., 2016.

Antimycobacterial Activity

Lv et al. (2017) reported on imidazo[1,2-a]pyridine-3-carboxamide derivatives with antimycobacterial activity, demonstrating the potential of these compounds in combating drug-sensitive and resistant strains of tuberculosis Lv et al., 2017.

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-benzyl-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-pyridin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O/c31-25(30(23-11-4-5-14-26-23)18-19-7-2-1-3-8-19)20-12-15-29(16-13-20)24-17-21-9-6-10-22(21)27-28-24/h1-5,7-8,11,14,17,20H,6,9-10,12-13,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBVSXWHYOPXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide

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